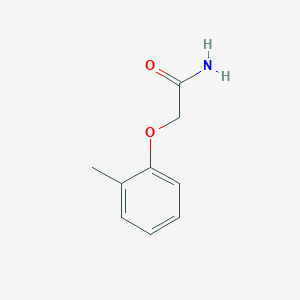

2-(2-Methylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCWSKDUWIYHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352594 | |

| Record name | 2-(2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22560-43-6 | |

| Record name | 2-(2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-METHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-(2-Methylphenoxy)acetamide

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methylphenoxy)acetamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-Methylphenoxy)acetamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions. The guide details a robust two-step synthetic pathway commencing with a Williamson ether synthesis to produce the key intermediate, 2-(2-methylphenoxy)acetic acid, followed by its subsequent amidation. We present a self-validating characterization cascade, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and physical property analysis to ensure the unequivocal identification and purity assessment of the final compound. This document is structured to serve as both a practical laboratory manual and an educational resource, grounded in authoritative references to ensure scientific integrity.

Strategic Approach to Synthesis

The synthesis of 2-(2-Methylphenoxy)acetamide is most reliably achieved through a two-stage process that leverages classic, high-yielding organic reactions. This strategy ensures control over the formation of the core chemical scaffold and allows for straightforward purification of the intermediate and final products.

-

Stage 1: Ether Formation via Williamson Ether Synthesis. The foundational ether linkage is constructed by reacting 2-methylphenol (o-cresol) with chloroacetic acid under basic conditions. This SN2 reaction is a cornerstone of ether synthesis due to its reliability and broad applicability.[1][2] The choice of a strong base is critical to deprotonate the phenolic hydroxyl group, thereby generating the potent nucleophile required for the substitution reaction.[3][4]

-

Stage 2: Amidation of the Carboxylic Acid Intermediate. The resulting 2-(2-methylphenoxy)acetic acid is then converted to the target primary amide. This transformation is typically achieved by first activating the carboxylic acid to a more reactive species (e.g., an acid chloride using thionyl chloride) and subsequently reacting it with an ammonia source. This activation step is crucial as the direct reaction between a carboxylic acid and ammonia requires harsh conditions and is often less efficient.[5]

The logical flow of this synthetic strategy is visualized below.

Caption: Overall workflow for the synthesis of 2-(2-Methylphenoxy)acetamide.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. The reagents used are corrosive and/or irritant; consult the Safety Data Sheets (SDS) for each chemical before use.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Supplier Suggestion |

| 2-Methylphenol (o-Cresol) | 95-48-7 | C₇H₈O | Sigma-Aldrich |

| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | Fisher Scientific |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | VWR |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | Acros Organics |

| Ammonium Hydroxide (NH₄OH), conc. | 1336-21-6 | NH₄OH | J.T. Baker |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | EMD Millipore |

| Toluene | 108-88-3 | C₇H₈ | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Fisher Scientific |

| Ethanol | 64-17-5 | C₂H₆O | Decon Labs |

Stage 1: Synthesis of 2-(2-Methylphenoxy)acetic Acid

Rationale: This procedure utilizes a classic Williamson ether synthesis. Sodium hydroxide serves as the base to deprotonate the weakly acidic phenol, forming the sodium 2-methylphenoxide. This phenoxide is a strong nucleophile that readily attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion in an SN2 reaction. Acidification is required in the workup to protonate the carboxylate, yielding the desired carboxylic acid product.

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL).

-

Addition of Phenol: To the stirred NaOH solution, carefully add 2-methylphenol (10.8 g, 0.1 mol).

-

Addition of Haloacid: In a separate beaker, dissolve chloroacetic acid (9.5 g, 0.1 mol) in water (20 mL). Add this solution dropwise to the reaction flask.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).

-

Workup and Isolation: After cooling to room temperature, transfer the mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 2-methylphenol. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~2 (test with litmus paper). A white precipitate of 2-(2-methylphenoxy)acetic acid will form.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight.

Stage 2: Synthesis of 2-(2-Methylphenoxy)acetamide

Rationale: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride. This intermediate is not isolated but is reacted in situ with concentrated ammonium hydroxide. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide product.

Step-by-Step Protocol:

-

Acid Chloride Formation: Place the dried 2-(2-methylphenoxy)acetic acid (8.3 g, 0.05 mol) and a magnetic stir bar in a 100 mL round-bottom flask. Add thionyl chloride (5.5 mL, 0.075 mol) and a few drops of dimethylformamide (DMF) as a catalyst. Equip the flask with a reflux condenser fitted with a gas trap (e.g., a drying tube with CaCl₂ leading to a beaker with NaOH solution to neutralize HCl and SO₂ gases).

-

Reflux: Heat the mixture gently under reflux for 1 hour. The solid should dissolve, and gas evolution will be observed.

-

Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by rotary evaporation (ensure the vacuum pump is protected from corrosive vapors).

-

Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Very slowly and carefully, add 50 mL of cold, concentrated ammonium hydroxide to the flask with vigorous stirring. A precipitate will form immediately. Caution: This reaction is highly exothermic.

-

Isolation and Purification: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration.

-

Recrystallization: Purify the crude product by recrystallization.[6][7] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Comprehensive Characterization of 2-(2-Methylphenoxy)acetamide

A multi-technique approach is essential for the unambiguous confirmation of the product's structure and purity. Each technique provides a unique piece of the puzzle, and together they form a self-validating system of analysis.

Caption: A logical map of the characterization techniques and the information they provide.

Physical Properties

-

Appearance: White to off-white crystalline solid.[8]

-

Melting Point: A sharp melting point is indicative of high purity. The literature value can be used as a reference. The expected range should be determined and compared.

-

Solubility: Soluble in alcohols, acetone, and ethyl acetate; sparingly soluble in water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Protocol: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 6.80 | Multiplet | 4H | Aromatic (Ar-H) | Protons on the benzene ring, complex splitting due to ortho/meta/para coupling. |

| ~ 6.50 - 5.50 | Broad singlet | 2H | Amide (-CONH₂) | Exchangeable protons of the primary amide, often broad.[9] |

| ~ 4.55 | Singlet | 2H | Methylene (-O-CH₂-) | Singlet due to no adjacent protons. Deshielded by the adjacent ether oxygen. |

| ~ 2.25 | Singlet | 3H | Methyl (Ar-CH₃) | Singlet attached to the aromatic ring. |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170.5 | Amide Carbonyl (C=O) | Characteristic downfield shift for an amide carbonyl carbon.[10] |

| ~ 155.0 | Ar-C (C-O) | Aromatic carbon directly attached to the ether oxygen. |

| ~ 131.0 - 121.0 | Ar-C & Ar-CH | Remaining aromatic carbons. |

| ~ 67.5 | Methylene (-O-CH₂-) | Aliphatic carbon deshielded by the ether oxygen. |

| ~ 16.5 | Methyl (Ar-CH₃) | Aliphatic carbon of the methyl group attached to the aromatic ring. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[11]

Protocol: Acquire the IR spectrum using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3350 & 3180 | N-H Symmetric & Asymmetric Stretch | Primary Amide (-NH₂) | Two distinct bands are characteristic of a primary amide.[9] |

| ~ 3050 | C-H Aromatic Stretch | Aromatic Ring | Stretching of C-H bonds on the benzene ring. |

| ~ 2950 | C-H Aliphatic Stretch | -CH₃, -CH₂- | Stretching of C-H bonds in the methyl and methylene groups. |

| ~ 1660 | C=O Stretch (Amide I) | Amide (-C=O) | Strong, sharp absorption characteristic of the amide carbonyl group.[9][11] |

| ~ 1600 | N-H Bend (Amide II) | Amide (-NH₂) | Bending vibration of the N-H bonds. |

| ~ 1240 & 1050 | C-O-C Asymmetric & Symmetric Stretch | Aryl-Alkyl Ether | Strong bands confirming the presence of the ether linkage.[12] |

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and structural information from its fragmentation pattern.

Protocol: Introduce a dilute solution of the compound into the mass spectrometer, typically using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Data Summary:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₁₁NO₂[8] | --- |

| Molecular Weight | 165.19 g/mol [8] | --- |

| Molecular Ion Peak [M]⁺ | m/z = 165 | Corresponds to the mass of the intact molecule (if observed). |

| Protonated Ion [M+H]⁺ | m/z = 166 | Commonly observed in ESI-MS, corresponding to the molecule plus a proton. |

| Key Fragment Ion | m/z = 107 (C₇H₇O⁺) | A very common and stable fragment corresponding to the methylphenoxonium ion, resulting from the cleavage of the bond between the methylene group and the ether oxygen. This fragment is highly diagnostic for the phenoxy moiety.[13] |

| Key Fragment Ion | m/z = 58 (C₂H₄NO⁺) | Corresponds to the acetamide fragment [CH₂CONH₂]⁺ resulting from cleavage of the ether C-O bond. |

References

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Geronikaki, A., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]

- Fathalla, O. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.

-

Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-. Wiley. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-methoxyethyl)-2-(2-methylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(2-Methylphenoxy)acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [m.chemicalbook.com]

- 13. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2-Methylphenoxy)acetamide and a Framework for its Experimental Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharacterized

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with therapeutic potential but an unelucidated mechanism of action (MoA). 2-(2-Methylphenoxy)acetamide represents such a molecule. While direct, comprehensive studies on its MoA are not publicly available, its structural similarity to known centrally-acting skeletal muscle relaxants provides a strong foundation for a logical, testable hypothesis.

This guide, therefore, deviates from a simple recitation of established facts. Instead, it serves as a strategic whitepaper for the research professional. We will first propose a putative MoA for 2-(2-Methylphenoxy)acetamide based on available data for analogous structures. Subsequently, and more critically, we will outline a rigorous, multi-stage experimental framework designed to systematically investigate, validate, and refine this hypothesis. This document is engineered to be a practical roadmap for any research team dedicated to characterizing this, or similar, novel chemical entities.

Part 1: Proposed Mechanism of Action - A Hypothesis Derived from Structural Analogs

The chemical architecture of 2-(2-Methylphenoxy)acetamide belongs to the phenoxyacetamide class of compounds. This class is known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The specific structure, however, shares a close resemblance to the muscle relaxant and anxiolytic agent, Mephenoxalone.[4][5]

Based on this structural relationship, we hypothesize that 2-(2-Methylphenoxy)acetamide acts as a central nervous system (CNS) depressant with skeletal muscle relaxant properties.

The proposed primary mechanisms are twofold:

-

Inhibition of Spinal Polysynaptic Reflexes: The primary mode of action for many centrally-acting muscle relaxants is the depression of spinal cord reflexes.[6] We postulate that 2-(2-Methylphenoxy)acetamide attenuates neuronal signaling within the spinal cord, reducing the transmission of nerve impulses responsible for maintaining high muscle tone and spasm.[5][6]

-

Modulation of GABAergic Neurotransmission: A common mechanism for CNS depressants involves the potentiation of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[7] It is plausible that 2-(2-Methylphenoxy)acetamide acts as a positive allosteric modulator of GABA-A receptors. Binding to a site distinct from GABA itself, the compound could enhance the receptor's affinity for GABA, leading to an increased influx of chloride ions upon receptor activation.[7] This hyperpolarizes the neuron, decreasing its excitability and producing a generalized depressant effect, contributing to both muscle relaxation and potential anxiolytic effects.[7]

This hypothetical signaling pathway is visualized below.

Caption: Hypothesized signaling pathway for 2-(2-Methylphenoxy)acetamide.

Part 2: An Experimental Framework for Mechanism of Action Validation

To rigorously test our hypothesis, a phased approach is required, moving from in vitro target engagement to cellular and finally in vivo functional effects. This structure ensures that each experimental stage informs the next, creating a self-validating workflow.

Phase 1: Target Engagement and In Vitro Pharmacology

The initial goal is to determine if the compound directly interacts with our primary hypothesized target, the GABA-A receptor.

Experiment 1: Radioligand Binding Assay

-

Objective: To determine if 2-(2-Methylphenoxy)acetamide binds to the GABA-A receptor complex and to quantify its binding affinity.

-

Causality: This is the foundational experiment. A direct physical interaction with the receptor is a prerequisite for the hypothesized mechanism of allosteric modulation. We will perform a competition binding assay to see if our compound can displace a known GABA-A receptor ligand.

-

Methodology:

-

Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse whole brain (or a specific region like the cortex) known to have high GABA-A receptor density.

-

Radioligand Selection: Use a radioligand that binds to a site relevant for allosteric modulators, such as [³H]Flunitrazepam (for the benzodiazepine site) or [³⁵S]TBPS (for the convulsant site within the ion channel).

-

Assay Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and increasing concentrations of 2-(2-Methylphenoxy)acetamide (e.g., from 1 nM to 100 µM).

-

Separation & Scintillation Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, which represents the bound ligand, is quantified using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of specific binding), which can then be used to calculate the Ki (inhibition constant).

-

Table 1: Illustrative Data Output from Radioligand Binding Assay

| Compound | Radioligand | IC₅₀ (nM) | Ki (nM) |

| Diazepam (Control) | [³H]Flunitrazepam | 8.5 | 4.2 |

| 2-(2-Methylphenoxy)acetamide | [³H]Flunitrazepam | Experimental Value | Calculated Value |

Phase 2: Cellular Functional Assays

Demonstrating binding is not sufficient; we must show that this binding event leads to a functional change in cellular activity.

Experiment 2: Electrophysiology (Patch-Clamp)

-

Objective: To measure the functional effect of the compound on GABA-A receptor-mediated ion channel activity.

-

Causality: This is the most direct test of our hypothesis. If the compound is a positive allosteric modulator, it should enhance the chloride current induced by a sub-maximal concentration of GABA.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing recombinant GABA-A receptors (e.g., HEK293 cells) or primary cultured neurons.

-

Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration. Clamp the cell's membrane potential at a level where GABA-A receptor-mediated currents can be clearly measured (e.g., -60 mV).

-

GABA Application: Apply a low, non-saturating concentration of GABA (e.g., EC₁₀ - EC₂₀) to elicit a baseline chloride current.

-

Co-application: After establishing a stable baseline, co-apply the same concentration of GABA along with varying concentrations of 2-(2-Methylphenoxy)acetamide.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. A potentiation of the current in the presence of the compound confirms positive allosteric modulation. Quantify the potentiation as a percentage increase over the GABA-alone response and determine the EC₅₀ for this effect.

-

Caption: A self-validating experimental workflow for MoA elucidation.

Phase 3: In Vivo Correlates of CNS Activity

Finally, we must confirm that the observed in vitro and cellular activities translate into a relevant physiological effect in a whole-animal model.

Experiment 3: Rotarod Test for Motor Impairment

-

Objective: To assess the effect of 2-(2-Methylphenoxy)acetamide on motor coordination and balance in rodents, a hallmark of centrally-acting muscle relaxants and CNS depressants.

-

Causality: A positive finding in this assay would provide strong evidence that the compound engages its CNS target in vivo to a sufficient degree to produce a measurable physiological outcome consistent with the hypothesized mechanism.

-

Methodology:

-

Animal Acclimation & Training: Acclimate mice or rats to the laboratory environment. Train the animals to stay on a slowly rotating rod (the rotarod) for a set period (e.g., 120 seconds). Animals that fail to meet the criterion are excluded.

-

Compound Administration: Administer vehicle control or varying doses of 2-(2-Methylphenoxy)acetamide via an appropriate route (e.g., intraperitoneal, oral). A known positive control like diazepam should be run in parallel.

-

Testing: At a predetermined time post-administration (based on anticipated peak plasma concentration), place the animal back on the rotarod, which is now accelerating.

-

Data Collection: Record the latency to fall from the rod.

-

Data Analysis: Compare the latency to fall for the compound-treated groups against the vehicle control group. A dose-dependent decrease in latency indicates motor impairment. Calculate the ED₅₀ (the dose that causes 50% of the animals to fall within the test period).

-

Conclusion: Synthesizing the Evidence

The successful execution of this three-phase framework will provide a robust, multi-layered body of evidence to either confirm or refute the proposed mechanism of action for 2-(2-Methylphenoxy)acetamide. A positive outcome—demonstrating specific binding to the GABA-A receptor, functional potentiation of GABA-evoked currents, and dose-dependent motor impairment in vivo—would strongly support the initial hypothesis. Negative or ambiguous results at any stage would provide critical information, guiding researchers to pivot and investigate alternative targets (e.g., glycine receptors, voltage-gated ion channels) or mechanisms. This structured, hypothesis-driven approach is the cornerstone of efficient and definitive pharmacological characterization.

References

-

Title: Mephenoxalone: Exploring Its Therapeutic Potential and Clinical Use.[6] Source: Patsnap Synapse URL: [Link]

-

Title: What is the mechanism of Mephenoxalone?[7] Source: Patsnap Synapse URL: [Link]

-

Title: Mephenoxalone - Wikipedia.[4] Source: Wikipedia URL: [Link]

-

Title: Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.[1] Source: National Institutes of Health (PMC) URL: [Link]

-

Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.[2] Source: MDPI URL: [Link]

-

Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Source: MDPI URL: [Link]

-

Title: 2-(2-Formylphenoxy)acetamide. Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Source: National Institutes of Health (PMC) URL: [Link]

-

Title: (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Source: ResearchGate URL: [Link]

-

Title: New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Source: Archives of Pharmacy Practice URL: [Link]

-

Title: 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Source: MDPI URL: [Link]

-

Title: Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent.[3] Source: Research Journal of Pharmacy and Technology URL: [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Mephenoxalone - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. What is Mephenoxalone used for? [synapse.patsnap.com]

- 7. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]

An In-Depth Technical Guide to 2-(2-Methylphenoxy)acetamide and its Structural Analogues

Introduction: The Versatile Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been investigated for applications ranging from anti-inflammatory and analgesic to antimicrobial and anticancer agents.[1] The structural simplicity of the phenoxyacetamide moiety, consisting of a phenyl ring linked via an ether bond to an acetamide group, allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 2-(2-Methylphenoxy)acetamide, a representative member of this class, and its structural analogues. We will delve into its chemical synthesis, physicochemical characteristics, and explore the vast therapeutic potential of this chemical family through a detailed analysis of its structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of phenoxyacetamide derivatives in their research.

Chemical Synthesis and Characterization

The synthesis of 2-(2-Methylphenoxy)acetamide is typically achieved through a two-step process, commencing with the synthesis of the corresponding carboxylic acid precursor, (2-Methylphenoxy)acetic acid, followed by amidation.

Step 1: Synthesis of (2-Methylphenoxy)acetic Acid via Williamson Ether Synthesis

The formation of the ether linkage is efficiently accomplished through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-methylphenol (o-cresol) is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alpha-haloacetic acid, such as chloroacetic acid.

Experimental Protocol: Synthesis of (2-Methylphenoxy)acetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenol (1.0 eq) in a suitable solvent such as ethanol or acetone.

-

Deprotonation: To the stirred solution, add a strong base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), and stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium or potassium 2-methylphenoxide salt.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of chloroacetic acid (1.0 eq) in water or the reaction solvent.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 2. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Filter the precipitate, wash with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (2-Methylphenoxy)acetic acid.

Step 2: Amidation of (2-Methylphenoxy)acetic Acid

The final step involves the conversion of the carboxylic acid to the primary amide, 2-(2-Methylphenoxy)acetamide. This can be achieved through several standard amidation procedures. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia.[3][4] Alternatively, peptide coupling reagents can be employed for a milder, one-pot synthesis.[5]

Experimental Protocol: Synthesis of 2-(2-Methylphenoxy)acetamide via Acyl Chloride Intermediate

-

Acyl Chloride Formation: In a fume hood, suspend (2-Methylphenoxy)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-2 hours, or until the evolution of HCl and SO2 gases ceases. The completion of the reaction can be monitored by the disappearance of the starting carboxylic acid on TLC.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-Methylphenoxy)acetamide. The product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 2-(2-Methylphenoxy)acetamide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. Below is a table summarizing the key properties of 2-(2-Methylphenoxy)acetamide and its carboxylic acid precursor. The properties for the final amide are predicted based on established computational models and data from structurally similar compounds.[6][7][8]

| Property | (2-Methylphenoxy)acetic acid | 2-(2-Methylphenoxy)acetamide (Predicted) |

| Molecular Formula | C₉H₁₀O₃[9] | C₉H₁₁NO₂ |

| Molecular Weight | 166.17 g/mol [9] | 165.19 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 155-157 °C | 130-140 °C |

| Boiling Point | >150 °C | >250 °C |

| Solubility | Slightly soluble in acetonitrile and DMSO | Moderately soluble in polar organic solvents |

| pKa | 3.23 (Predicted) | ~17 (Amide proton) |

| LogP | 1.8 (Predicted) | 1.5 (Predicted) |

Biological Activities and Therapeutic Potential

While direct experimental data on the biological activities of 2-(2-Methylphenoxy)acetamide is limited, the broader class of phenoxyacetamide derivatives has been extensively studied, revealing a wide range of pharmacological effects.[1][10] By analyzing the structure-activity relationships of these analogues, we can infer the potential therapeutic applications of the core compound.

Anti-inflammatory and Analgesic Activity

A significant number of phenoxyacetic acid and phenoxyacetamide derivatives have demonstrated potent anti-inflammatory and analgesic properties.[11] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[12][13][14] The phenoxyacetic acid moiety is a common structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[10] The structural similarity of 2-(2-Methylphenoxy)acetamide to these known COX inhibitors suggests its potential as an anti-inflammatory agent.

Caption: Hypothesized inhibition of prostaglandin synthesis.

Antimicrobial Activity

Various derivatives of phenoxyacetamide have been reported to possess significant antibacterial and antifungal activities.[15][16][17] The mechanism of action for the antimicrobial effects of this class of compounds is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the phenyl ring play a crucial role in determining the antimicrobial potency and spectrum of activity.

Anticancer and Antiproliferative Effects

Recent studies have highlighted the potential of phenoxyacetamide derivatives as anticancer agents. Some analogues have shown cytotoxic activity against various cancer cell lines, inducing apoptosis through mechanisms that may involve the inhibition of key signaling pathways or enzymes essential for cancer cell proliferation and survival. The phenoxy group in some instances has been shown to enhance the selective inhibition of cancer cells while reducing toxicity to normal cells.

Other Potential Activities

The versatility of the phenoxyacetamide scaffold is further demonstrated by reports of other biological activities, including:

-

Anticonvulsant activity: Certain phenoxyacetic acid derivatives have shown promise as antiepileptic agents, potentially through the modulation of neuroinflammatory pathways.[18][19]

-

Herbicidal activity: The phenoxyacetic acid core is the basis for a class of widely used herbicides.

-

Glucokinase activation: Some acetamide derivatives have been investigated as glucokinase activators for the potential treatment of type 2 diabetes.[20]

Structure-Activity Relationship (SAR) Analysis

The diverse biological activities of phenoxyacetamide derivatives are a direct consequence of the ability to readily modify their structure at several key positions.[21][22] Understanding the structure-activity relationships is fundamental to designing more potent and selective compounds.

-

Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenoxy ring significantly influence the biological activity.

-

Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance antimicrobial and anticancer activity.

-

Electron-donating groups (e.g., alkyl, alkoxy groups) can modulate lipophilicity and receptor binding, which is critical for anti-inflammatory and CNS activities. The presence of the methyl group in the ortho position of 2-(2-Methylphenoxy)acetamide is likely to influence its conformational preference and interaction with biological targets.

-

-

Modifications of the Acetamide Moiety: The amide group is a key pharmacophoric feature, capable of forming hydrogen bonds with biological targets.

-

N-substitution: Substitution on the amide nitrogen with various alkyl or aryl groups can significantly impact potency and selectivity. This is a common strategy to explore the binding pocket of target enzymes or receptors.

-

Replacement of the acetamide linker: Altering the linker between the phenoxy group and the amide can affect the overall geometry and flexibility of the molecule, which can be crucial for optimal target engagement.

-

Conclusion and Future Perspectives

2-(2-Methylphenoxy)acetamide and its structural analogues represent a promising class of compounds with a wide array of potential therapeutic applications. The synthetic accessibility and the ease of structural modification make the phenoxyacetamide scaffold an attractive starting point for the development of novel drugs. While the direct biological profile of 2-(2-Methylphenoxy)acetamide requires further investigation, the extensive research on its analogues strongly suggests its potential as a bioactive molecule, particularly in the areas of anti-inflammatory and antimicrobial research. Future studies should focus on the synthesis and comprehensive biological evaluation of a library of 2-(2-Methylphenoxy)acetamide derivatives to elucidate their specific mechanisms of action and to identify lead compounds for further development. The application of computational modeling and in silico screening can further accelerate the discovery of novel phenoxyacetamide-based therapeutic agents.

References

-

Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

-

Sharma, A., & Bhan, M. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(8). [Link]

-

Huang, W., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(21), 6907-6916. [Link]

-

Lombardo, M., et al. (2020). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PMC, 7(10), 1339. [Link]

-

Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(10), 9579-9591. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Reddy, P. G., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 57(16), 1781-1784. [Link]

-

Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 149, 107727. [Link]

-

Fidler, J., et al. (2004). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Molecules, 9(9), 772-780. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Ali, M. R., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 15(1), 163-176. [Link]

-

Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

-

Politi, Y., et al. (2018). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. Journal of Chemical Information and Modeling, 58(3), 545-553. [Link]

-

Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(10), 9579–9591. [Link]

-

Al-Mokadem, A. Z., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). European Journal of Medicinal Chemistry, 92, 746-758. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

-

Wu, Z., et al. (2023). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv preprint arXiv:2308.08275. [Link]

-

Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 11, 134-139. [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Al-Dhfyan, A., et al. (2021). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Molecules, 26(15), 4647. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

MD Topology. (n.d.). (2-Methylphenoxy)aceticacid. Retrieved from [Link]

-

Golisade, A., et al. (2020). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 11(13), 3333-3338. [Link]

-

Alam, M. S., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds, 8(3), 204-223. [Link]

- U.S. Patent No. 7,038,078 B2. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

Parlapalli, V. R., et al. (2017). Antimicrobial and antioxidant activities of n-(4-{[2-(2-oxo-1,2-dihydro-3h-indol-3-lidene)hydrazinyl] sulfonyl}phenyl)acetamide. World Journal of Pharmaceutical Research, 6(16), 749-758. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11005-11029. [Link]

-

Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 21(11), 1548. [Link]

-

Drug Design. (n.d.). Structures Activity Relationship. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Reagents for Coupling. Retrieved from [Link]

-

Sadik, O. A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(12), 7241-7255. [Link]

-

Libyan International Medical University. (n.d.). Structures Activity Relationship. Retrieved from [Link]

-

Kim, J. H., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2(12), 1-4. [Link]

-

Zhang, Y., et al. (2022). A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. Journal of Chemical Theory and Computation, 18(1), 1-11. [Link]

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

Dr. Hubbard UGA Chemistry. (2018, July 3). CHEM 2212L Experiment 8 - Amide Synthesis [Video]. YouTube. [Link]

-

Chen, J., et al. (2023). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, 2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)-. Retrieved from [Link]

-

Organic Chemistry. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. [Link]

-

Reddy, P. G., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 57(16), 1781-1784. [Link]

-

Ali, M. R., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 15(1), 163-176. [Link]

-

NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Retrieved from [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(2-Methylphenoxy)acetamide

Introduction: Context and Significance

2-(2-Methylphenoxy)acetamide belongs to the phenoxyacetamide class of compounds, a scaffold that is a subject of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic properties.[1] The synthesis of this specific molecule serves as an excellent model for illustrating a fundamental and versatile two-step synthetic sequence in organic chemistry: the Williamson ether synthesis followed by ammonolysis of an ester.

This document provides a detailed, field-proven protocol for the synthesis of 2-(2-Methylphenoxy)acetamide. It is designed for researchers and professionals in chemical and pharmaceutical development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a robust and reproducible synthesis. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding of the process, facilitating troubleshooting and adaptation.

Pillar 1: Chemical Principles and Reaction Mechanism

The synthesis of 2-(2-Methylphenoxy)acetamide is efficiently achieved through a two-stage process.

Stage 1: Williamson Ether Synthesis

The first stage involves the formation of an ether linkage via the classic Williamson ether synthesis.[2] This reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4]

-

Deprotonation: The weakly acidic phenolic proton of o-cresol (2-methylphenol) is removed by a moderately strong base, such as potassium carbonate (K₂CO₃), to generate the 2-methylphenoxide ion. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The generated 2-methylphenoxide ion then attacks the electrophilic carbon atom of 2-chloroacetamide. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which acts as a good leaving group.[5] The reaction results in the displacement of the chloride ion and the formation of the desired C-O ether bond.

Stage 2: Amidation via Ammonolysis

While the direct reaction with 2-chloroacetamide is one route, a more common and often higher-yielding laboratory approach involves a two-step sequence starting with an ester of chloroacetic acid (e.g., ethyl chloroacetate). The resulting ester, ethyl 2-(2-methylphenoxy)acetate, is then converted to the final amide.

-

Intermediate Formation: The 2-methylphenoxide ion reacts with ethyl chloroacetate to form ethyl 2-(2-methylphenoxy)acetate.

-

Ammonolysis: This ester intermediate is then treated with a concentrated source of ammonia (e.g., aqueous ammonia). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group, yielding the final product, 2-(2-Methylphenoxy)acetamide.[6]

The overall two-step reaction scheme is illustrated below.

Caption: Overall two-step synthesis pathway.

Pillar 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful isolation of the intermediate and its conversion to the final product, followed by characterization that matches expected data, confirms the validity of the execution.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Hazards |

| o-Cresol (2-Methylphenol) | 95-48-7 | C₇H₈O | 108.14 | Toxic, Corrosive, Combustible |

| 2-Chloroacetamide | 79-07-2 | C₂H₄ClNO | 93.51 | Toxic, Irritant, Suspected Teratogen[7] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Serious Eye Irritation |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Highly Flammable, Eye Irritant |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Skin/Eye Irritant, Suspected Carcinogen |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | None (Hygroscopic) |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Highly Flammable |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bars

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, graduated cylinders

-

Melting point apparatus

-

Standard laboratory glassware

-

Analytical balance

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-cresol (5.41 g, 50 mmol) and anhydrous potassium carbonate (10.36 g, 75 mmol, 1.5 equiv.). Add 100 mL of acetone.

-

Causality: Acetone is used as the solvent due to its ability to dissolve the organic reactants and its suitable boiling point for reflux. Potassium carbonate is the base used to deprotonate the phenol, and a slight excess ensures complete conversion to the phenoxide.[2]

-

-

Addition of Electrophile: To the stirring suspension, add 2-chloroacetamide (4.68 g, 50 mmol, 1.0 equiv.).

-

Causality: 2-chloroacetamide is the electrophile. It is added after the base has had time to react with the phenol, ensuring the nucleophile is readily available for the SN2 reaction.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

-

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel and wash the solid with a small amount of fresh acetone.

-

Causality: Filtration removes the inorganic salts which are insoluble in acetone.

-

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The result will be a crude solid or oil.

-

Extraction: Dissolve the crude residue in 100 mL of dichloromethane (DCM). Transfer the solution to a 250 mL separatory funnel and wash it sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).

-

Causality: The DCM dissolves the organic product. Washing with water removes any remaining water-soluble impurities (like residual salts), and the brine wash helps to remove bulk water from the organic layer before the final drying step.

-

-

Drying and Final Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the drying agent and evaporate the DCM using a rotary evaporator to yield the crude 2-(2-Methylphenoxy)acetamide.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If any insoluble impurities remain, perform a hot filtration. Slowly add deionized water to the hot ethanol solution until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired product should be soluble in the hot solvent system but sparingly soluble at cold temperatures, allowing it to crystallize out while impurities remain in the solution.

-

-

Final Product Collection: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a desiccator. Record the final mass and calculate the percentage yield.

Pillar 3: Product Validation and Characterization

The identity and purity of the synthesized 2-(2-Methylphenoxy)acetamide must be confirmed through analytical methods.

-

Melting Point: A sharp melting point close to the literature value (approx. 135-137 °C) is a strong indicator of high purity.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~7.8 (br s, 1H, -NH)

-

δ ~7.2-7.3 (m, 2H, Ar-H)

-

δ ~6.8-7.0 (m, 2H, Ar-H)

-

δ ~6.7 (br s, 1H, -NH)

-

δ ~4.6 (s, 2H, -O-CH₂-)

-

δ ~2.3 (s, 3H, Ar-CH₃)

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~168.5 (C=O)

-

δ ~155.0 (Ar C-O)

-

δ ~131.0 (Ar C)

-

δ ~127.0 (Ar C)

-

δ ~125.0 (Ar C-CH₃)

-

δ ~121.0 (Ar C)

-

δ ~112.0 (Ar C)

-

δ ~68.0 (-O-CH₂-)

-

δ ~16.0 (Ar-CH₃)

-

-

IR Spectroscopy (KBr, cm⁻¹):

-

~3400, 3200 cm⁻¹ (N-H stretching, two bands for primary amide)

-

~1650 cm⁻¹ (C=O stretching, Amide I band)

-

~1550 cm⁻¹ (N-H bending, Amide II band)

-

~1240 cm⁻¹ (Asymmetric C-O-C stretching)

-

~1040 cm⁻¹ (Symmetric C-O-C stretching)

-

Safety Precautions and Waste Management

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Chemical Hazards:

-

o-Cresol: Is toxic and corrosive. It can be absorbed through the skin. Handle only in a well-ventilated fume hood.

-

2-Chloroacetamide: Is toxic and a skin/eye irritant. It is also suspected of being a reproductive toxin and teratogen.[7] Avoid inhalation of dust and skin contact.

-

Solvents: Acetone and ethanol are flammable. Dichloromethane is a suspected carcinogen. All solvent handling should be performed in a fume hood away from ignition sources.

-

-

Waste Disposal: All organic solvents and residues should be collected in a designated chlorinated or non-chlorinated organic waste container as appropriate. Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.

References

-

MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

- Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

SyntheticPage. (n.d.). Synthesis of Production of E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide. Retrieved from [Link]

-

WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

MDAT. (n.d.). (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Chloroacetamide – Knowledge and References. Retrieved from [Link]

-

Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Retrieved from [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. US2106697A - Process for the manufacture of acetamide - Google Patents [patents.google.com]

- 7. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

Application Notes and Protocols for the Quantification of 2-(2-Methylphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Analytical Imperative for 2-(2-Methylphenoxy)acetamide

2-(2-Methylphenoxy)acetamide is an organic molecule featuring a phenoxy ring linked to an acetamide functional group. As with many chemical entities in the pharmaceutical development pipeline, the precise and accurate quantification of this compound is paramount. Whether it is for pharmacokinetic studies, monitoring chemical reactions, assessing stability, or ensuring the quality of a final product, robust analytical methods are indispensable.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of 2-(2-Methylphenoxy)acetamide. Recognizing that a one-size-fits-all approach is inadequate in analytical science, we will explore three distinct, yet complementary, chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will ultimately depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

The protocols outlined herein are developed based on established principles of analytical chemistry and methods for structurally analogous compounds, providing a solid foundation for implementation and further optimization in your laboratory. Each protocol is designed to be a self-validating system, with performance characteristics that align with the stringent requirements of the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Analytical Considerations

While specific experimental data for 2-(2-Methylphenoxy)acetamide is not extensively available, we can infer its probable physicochemical properties from its structure and data from the closely related analogue, 2-(2-Methylphenoxy)acetic acid.

-

Structure: The molecule consists of a moderately polar acetamide group and a more nonpolar methylphenoxy group.

-

Molecular Weight: 165.19 g/mol

-

pKa: The amide proton is very weakly acidic (pKa > 15), making it neutral under typical chromatographic conditions. The analogous carboxylic acid has a pKa of approximately 3.2, indicating that the ether oxygen has minimal basicity.

-

Solubility: Based on its structure, it is expected to have limited solubility in water and good solubility in organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO). The related 2-(2-methylphenoxy)acetic acid is slightly soluble in acetonitrile and DMSO[1].

-

UV Absorbance: The presence of the aromatic ring suggests that the compound will exhibit UV absorbance, likely in the range of 254-280 nm, making HPLC-UV a viable detection method.

These properties guide the development of the following analytical methods. The moderate polarity and non-volatile nature of the compound make it well-suited for reverse-phase HPLC. For GC-MS, its polarity may necessitate derivatization to improve volatility and chromatographic peak shape. The presence of ionizable functionalities, albeit weak, and a distinct molecular weight make it a good candidate for the high sensitivity and selectivity of LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method is often the workhorse of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. The principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2-(2-Methylphenoxy)acetamide, a reversed-phase (RP) C18 or C8 column is ideal. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Purified water (e.g., Milli-Q or equivalent).

-

Formic acid (analytical grade).

-

2-(2-Methylphenoxy)acetamide reference standard.

2. Chromatographic Conditions: A good starting point for method development is based on methods for similar structures like 2-phenoxyethanol and aceclofenac.

| Parameter | Recommended Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH ensures the amide group remains protonated and provides good peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good separation efficiency. |

| Gradient Elution | 30% B to 80% B over 10 minutes | A gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any more nonpolar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 270 nm | The methylphenoxy group is expected to have a strong absorbance around this wavelength. A full UV scan of the analyte should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

3. Preparation of Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(2-Methylphenoxy)acetamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, e.g., 30:70 Acetonitrile:Water) to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids or formulated products, an extraction step will be necessary.

-

Liquid-Liquid Extraction (LLE): To 1 mL of sample, add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample and wash with a weak organic solvent/water mixture. Elute the analyte with methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.

5. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity: Ensure that there is no interference from the matrix or other components at the retention time of the analyte.

-

Linearity: Analyze the working standard solutions and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.

-

Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Workflow for HPLC-UV Analysis

Caption: Workflow for the quantification of 2-(2-Methylphenoxy)acetamide by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. Due to the polar nature of the amide group, derivatization is often necessary to increase volatility and improve peak shape.

Experimental Protocol: GC-MS with Silylation

1. Instrumentation and Materials:

-

GC-MS system with a split/splitless injector and a mass selective detector.

-

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium (carrier gas).

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

-

Pyridine or Acetonitrile (anhydrous).

-

2-(2-Methylphenoxy)acetamide reference standard.

2. Derivatization Procedure: The causality behind choosing silylation is to replace the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (TMS) group. This reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability, which is crucial for GC analysis.

-

Accurately weigh about 1 mg of the sample or standard into a vial.

-

Add 100 µL of anhydrous pyridine or acetonitrile.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

3. GC-MS Conditions:

| Parameter | Recommended Condition | Rationale |

| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Injection Mode | Splitless (1 minute) | For trace analysis to maximize the amount of analyte reaching the column. |

| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program is used to separate compounds with a range of boiling points. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |